molecular formula C27H28N2O3 B1666250 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid CAS No. 83901-40-0

4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid

Cat. No. B1666250
CAS RN: 83901-40-0
M. Wt: 428.5 g/mol
InChI Key: KLYSDWDGUUKBSX-UHFFFAOYSA-N
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Description

AZ-DF 265 is a hypoglycaemic drug which stimulates insulin release. AZ-DF-265 inhibits ATP-sensitive potassium channels and displaces [3H]-glibenclamide from the sulphonylurea receptor.

Scientific Research Applications

Metabolism and Enzyme Interaction

4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid has been studied in the context of its metabolism and interaction with various enzymes. Mette G. Hvenegaard et al. (2012) explored the oxidative metabolism of a novel antidepressant, Lu AA21004, which was metabolized to a compound closely related to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid. They identified the specific cytochrome P450 enzymes involved in this process (Hvenegaard et al., 2012).

Drug Discovery and Molecular Design

In drug discovery and molecular design, this compound's derivatives have been investigated. Jan Lanz and Rainer Riedl (2014) worked on the de novo design of molecules for therapeutic applications, integrating natural-product-derived fragments with this compound (Lanz & Riedl, 2014).

Charge Transfer and Photophysical Properties

The charge transfer and photophysical properties of related compounds have also been a subject of research. Li-Hua Ma et al. (2003) studied the fluorescence spectra of 4-(N-phenylamino)benzoic acid, which shares a similar structure, to understand its intramolecular charge transfer properties (Ma, Chen, & Jiang, 2003).

Chemical Synthesis and Characterization

The synthesis and characterization of related benzoic acid derivatives have been explored in various studies. Dou Qing (2000) synthesized a series of liquid crystal intermediates from a compound structurally similar to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid (Qing, 2000).

Coordination Chemistry and Metal-Organic Frameworks

In the field of coordination chemistry and metal-organic frameworks, Jin-Zhong Gu et al. (2018) investigated the construction of metal-organic architectures using ether-bridged tricarboxylic acids, which is related to the structure of this compound (Gu et al., 2018).

Natural Product Derivatives and Biological Activity

U. Friedrich et al. (2005) isolated new prenylated benzoic acid derivatives from Piper hispidum, demonstrating the potential of natural product derivatives structurally related to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid in biological applications (Friedrich et al., 2005).

properties

CAS RN

83901-40-0

Product Name

4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

4-[2-oxo-2-[[phenyl-(2-piperidin-1-ylphenyl)methyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C27H28N2O3/c30-25(19-20-13-15-22(16-14-20)27(31)32)28-26(21-9-3-1-4-10-21)23-11-5-6-12-24(23)29-17-7-2-8-18-29/h1,3-6,9-16,26H,2,7-8,17-19H2,(H,28,30)(H,31,32)

InChI Key

KLYSDWDGUUKBSX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-((N-(alpha-phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid
AZ-DF 265
AZ-DF-265

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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